Fenticonazole Impurity D

Catalog No.
S1790567
CAS No.
1313397-05-5
M.F
C24H21Cl2N3O4S
M. Wt
518.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenticonazole Impurity D

CAS Number

1313397-05-5

Product Name

Fenticonazole Impurity D

IUPAC Name

1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol;nitrate

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1

InChI Key

GAXDLSMLSXXWRD-UHFFFAOYSA-N

Synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​hydroxyethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-]

Identification and Quality Control

One of the main applications of Fenticonazole Impurity D in scientific research is as a reference standard. Since the structure and properties of Fenticonazole Impurity D are well-defined, it can be used to identify and quantify this impurity in Fenticonazole drug products. This is crucial for ensuring the quality and purity of Fenticonazole medications []. Companies like Sigma Aldrich sell Fenticonazole Impurity D specifically for this purpose [].

Fenticonazole Impurity D, identified by its Chemical Abstracts Service number 1313397-05-5, is a known impurity associated with Fenticonazole nitrate, a topical antifungal agent. Fenticonazole itself is effective against a variety of dermatophyte pathogens and yeast infections, including those caused by Malassezia furfur. Fenticonazole Impurity D is characterized by its molecular structure, which includes elements such as chlorine, nitrogen, and sulfur, contributing to its unique properties and potential biological activities.

Fenticonazole Impurity D can undergo several chemical transformations:

  • Oxidation: This reaction may occur under oxidative conditions, potentially affecting the compound's stability and biological activity.
  • Hydrolysis: The presence of water can lead to hydrolytic degradation, impacting the purity levels in formulations.
  • Reduction: Under specific conditions, reduction reactions may alter the functional groups within the compound.

These reactions are crucial for understanding the stability and reactivity of Fenticonazole Impurity D in various environments .

The synthesis of Fenticonazole Impurity D typically involves:

  • Chemical Synthesis: This process often starts from simpler organic compounds through a series of reactions including alkylation and halogenation.
  • Purification Techniques: After synthesis, techniques such as chromatography may be employed to isolate and purify Fenticonazole Impurity D from other by-products and impurities.

The exact synthetic pathway can vary depending on the desired yield and purity requirements .

Fenticonazole Impurity D primarily serves as a reference standard in pharmaceutical research and quality control. Its applications include:

  • Analytical Chemistry: Used to assess the purity of Fenticonazole formulations.
  • Pharmaceutical Development: Understanding the behavior of impurities during drug formulation processes.
  • Research: Investigating the biological effects of impurities on drug efficacy and safety profiles .

Interaction studies involving Fenticonazole Impurity D focus on its potential effects when combined with other compounds or within biological systems. These studies help determine:

  • Synergistic Effects: Whether it enhances or diminishes the antifungal activity of Fenticonazole.
  • Toxicological Profiles: Understanding any adverse effects that may arise from its presence in formulations.

Such studies are vital for ensuring the safety and efficacy of pharmaceutical products containing Fenticonazole .

Fenticonazole Impurity D shares structural similarities with several related compounds. Here are some notable examples:

Compound NameChemical Structure CharacteristicsUnique Features
FenticonazoleContains a dichlorophenyl group; antifungal activityBroad-spectrum antifungal agent
Fenticonazole NitrateNitrate ester form; improved solubilityEnhanced pharmacokinetic properties
ClotrimazoleImidazole derivative; broad antifungal spectrumDifferent mechanism targeting fungal cell membranes
KetoconazoleImidazole derivative; inhibits ergosterol synthesisUsed for systemic fungal infections

Fenticonazole Impurity D is unique due to its specific structural features that influence its chemical behavior and biological activity compared to these similar compounds .

Fenticonazole Impurity D is a structurally defined organic compound classified as a process-related impurity in the synthesis of the antifungal drug fenticonazole nitrate. Its systematic IUPAC name is (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate, with a molecular formula of C₂₄H₂₁Cl₂N₃O₄S and a molecular weight of 518.41 g/mol.

Regulatory agencies, including the European Directorate for the Quality of Medicines & Healthcare (EDQM), mandate the identification and quantification of this impurity during drug manufacturing to ensure product quality. The European Pharmacopoeia (EP) specifies a maximum allowable limit of 0.15% for Fenticonazole Impurity D in fenticonazole nitrate formulations, reflecting its potential impact on drug efficacy and safety.

Table 1: Key Physicochemical Properties of Fenticonazole Impurity D

PropertyValueSource
CAS Number1313397-05-5
Molecular FormulaC₂₄H₂₁Cl₂N₃O₄S
Exact Mass517.063 g/mol
Storage Conditions2–8°C, protected from light

Role as a European Pharmacopoeia (EP)-Designated Impurity

Fenticonazole Impurity D is formally recognized in the EP Monograph 1211 as a critical quality attribute for fenticonazole nitrate. The EP requires chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), to detect and quantify this impurity at levels as low as 0.05%. Regulatory guidelines emphasize its inclusion in stability-indicating assays to monitor degradation pathways under stress conditions like hydrolysis, oxidation, and photolysis.

Recent revisions to EP monographs (Supplement 11.4) have refined impurity specifications, reclassifying Fenticonazole Impurity D from a "specified impurity" to an "unspecified impurity" due to improved synthetic controls, though it remains a mandatory analyte in batch release testing.

Structural Relationship to Fenticonazole Nitrate

Fenticonazole Impurity D shares a core imidazolium scaffold with fenticonazole nitrate but differs in substituent arrangement. Key structural distinctions include:

  • Position of the nitrate group: In fenticonazole nitrate, the nitrate ion is counterbalanced by the imidazolium cation, whereas Impurity D retains this ionic pairing but exhibits altered stereochemistry at the hydroxyethyl side chain.
  • Sulfanylbenzyl substitution: Unlike the parent drug, Impurity D features a 4-(phenylsulfanyl)benzyl group, introducing additional steric and electronic effects that influence chromatographic behavior.

Table 2: Structural Comparison of Fenticonazole Nitrate and Impurity D

FeatureFenticonazole NitrateFenticonazole Impurity D
Core StructureImidazolium cationImidazolium cation
AnionNitrate (NO₃⁻)Nitrate (NO₃⁻)
Side Chain at C-12-(2,4-Dichlorophenyl)-2-hydroxyethyl2-(2,4-Dichlorophenyl)-2-hydroxyethyl
Substituent at C-34-(Phenylsulfanyl)benzyl4-(Phenylsulfanyl)benzyl
StereochemistryRacemic mixtureRacemic mixture
Molecular Weight518.41 g/mol518.41 g/mol

Fenticonazole Impurity D represents a structurally distinct pharmaceutical impurity derived from the parent antifungal compound fenticonazole [1]. The molecular characterization of this impurity reveals significant compositional differences compared to the parent drug substance. The empirical formula for Fenticonazole Impurity D varies depending on its salt form, with the free base form designated as C24H21Cl2N2OS·Cl and the nitrate salt form as C24H21Cl2N2OS·NO3 [1] [3] [4].

The molecular weight analysis demonstrates substantial mass differences between the parent drug and its impurity. Fenticonazole Impurity D exhibits a molecular weight of 491.86 grams per mole in its free base chloride form and 518.41 grams per mole as the nitrate salt [1] [4] [5]. These values represent increases of 36.46 and 63.01 grams per mole respectively when compared to the parent fenticonazole molecule, which possesses a molecular weight of 455.4 grams per mole [16] [17].

ParameterFenticonazole (Parent)Impurity D (Free Base)Impurity D (Nitrate)
Molecular FormulaC24H20Cl2N2OSC24H21Cl2N2OS·ClC24H21Cl2N2OS·NO3
Molecular Weight (g/mol)455.40491.86518.41
CAS Registry Number72479-26-680639-93-61313397-05-5
Mass Difference from Parent-+36.46+63.01

The compositional analysis reveals that Fenticonazole Impurity D contains one additional hydrogen atom compared to the parent compound, resulting in the formation of a quaternary imidazolium structure [1] [8]. The presence of counterions, either chloride or nitrate, accounts for the significant molecular weight increases observed in the impurity forms [3] [5].

Stereochemical Configuration and Isomeric Forms

Fenticonazole Impurity D exhibits stereochemical complexity through the presence of a chiral center, similar to its parent compound [8] [11]. The impurity is systematically named as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium, indicating the presence of both R and S enantiomeric forms [1] [8] [25].

The stereochemical designation "RS" confirms that Fenticonazole Impurity D exists as a racemic mixture, containing equal proportions of both enantiomers [8] [11]. This stereochemical characteristic parallels the parent fenticonazole compound, which is also employed therapeutically as a racemic mixture due to the presence of a stereogenic center [11] [23].

The chiral center in Fenticonazole Impurity D is located at the carbon bearing the hydroxyl group adjacent to the 2,4-dichlorophenyl moiety [8] [14]. This stereogenic center arises from the substitution pattern around the carbon atom, which is bonded to four different groups: the hydroxyl group, the 2,4-dichlorophenyl ring, a hydrogen atom, and the methylene bridge connecting to the imidazolium nitrogen [8] [25].

The isomeric relationship between the R and S forms of Fenticonazole Impurity D can be characterized as enantiomeric, where the two forms represent non-superimposable mirror images of each other [23] [26]. The absolute configuration of each enantiomer follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center determines the R or S designation [26].

Comparative Analysis with Parent Drug Structure

The structural comparison between Fenticonazole Impurity D and the parent fenticonazole reveals several critical modifications that fundamentally alter the chemical properties and electronic characteristics of the molecule [1] [16]. The parent fenticonazole possesses the systematic name 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)benzyl]oxy}ethyl]imidazole, representing a neutral imidazole derivative [16] [22].

Structural FeatureFenticonazole (Parent)Fenticonazole Impurity D
Imidazole RingTertiary nitrogen substitutionQuaternary imidazolium formation
Connecting BridgeMethoxy ether linkageDirect carbon-carbon bond
Hydroxyl GroupAbsentPresent at benzylic position
Net ChargeNeutral moleculeCationic species
Molecular ArchitectureEther-linked structureQuaternary salt structure

The most significant structural transformation involves the conversion of the neutral imidazole ring into a positively charged imidazolium moiety [1] [4]. This modification occurs through protonation or alkylation at the nitrogen position, creating a quaternary ammonium center that fundamentally alters the electronic properties of the molecule [4] [8].

The parent fenticonazole contains a methoxy ether bridge that connects the imidazole nitrogen to the 4-(phenylsulfanyl)benzyl group [16] [19]. In contrast, Fenticonazole Impurity D lacks this ether linkage and instead features a direct attachment of the phenylsulfanyl benzyl group to the imidazole nitrogen [1] [8]. This structural modification eliminates the oxygen atom from the connecting bridge and results in a more rigid molecular framework.

Another distinctive feature of Fenticonazole Impurity D is the presence of a hydroxyl group at the carbon adjacent to the 2,4-dichlorophenyl ring [1] [8] [14]. The parent compound lacks this hydroxyl functionality, instead containing a methoxy-substituted carbon at the corresponding position [16] [19]. This hydroxyl group introduction creates the chiral center responsible for the stereochemical properties observed in the impurity.

The phenylsulfanyl group remains structurally conserved between both compounds, maintaining its thioether linkage to the benzyl moiety [1] [16]. However, the positioning and connectivity of this group differ significantly due to the altered bridging architecture between the parent drug and its impurity.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

517.0629827 g/mol

Monoisotopic Mass

517.0629827 g/mol

Heavy Atom Count

34

Appearance

Off-White to Pale Yellow Solid

UNII

H7W6LZ36RA

Dates

Last modified: 08-15-2023

Explore Compound Types